1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine
Description
1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine (CAS: 1439896-90-8) is a fluorinated cyclopropane derivative with a methanamine functional group. Its molecular formula is C₁₁H₁₂FN, and it has a molecular weight of 179.24 g/mol . The compound features a cyclopropane ring directly bonded to a methanamine group, which is further substituted with a 3-fluorophenylmethyl moiety.
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6H,4-5,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHPWNNVJOTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219927 | |
| Record name | Cyclopropanemethanamine, 1-[(3-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439896-90-8 | |
| Record name | Cyclopropanemethanamine, 1-[(3-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine, 1-[(3-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine can be synthesized through a multi-step process involving the following key steps:
Formation of Cyclopropyl-methanamine: This can be achieved by reacting cyclopropylamine with formaldehyde under acidic conditions.
Introduction of the 3-Fluorophenylmethyl Group: This step involves the reaction of cyclopropyl-methanamine with 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Acylation and Amide Formation
The primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides. Reaction efficiency depends on steric hindrance from the cyclopropane and electronic effects of the 3-fluorophenyl group.
Key Conditions
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Reagents : Acetyl chloride, benzoyl chloride, or trifluoroacetic anhydride
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Solvent : Dichloromethane or THF
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Base : Triethylamine or pyridine (to neutralize HCl byproduct)
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Temperature : 0–25°C
| Acylating Agent | Yield (%) | Reaction Time | Product Stability |
|---|---|---|---|
| Acetyl chloride | 78 | 2 h | Stable at −20°C |
| Benzoyl chloride | 85 | 4 h | Hygroscopic |
| TFAA | 92 | 1 h | Air-sensitive |
This reaction is critical for modifying pharmacokinetic properties in drug discovery .
Suzuki-Miyaura Cross-Coupling
The 3-fluorophenyl group participates in palladium-catalyzed couplings, enabling aryl diversification.
Protocol
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : SPhos or XPhos
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Base : K₂CO₃
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Solvent : THF/H₂O (3:1)
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Temperature : 85–90°C
Example : Coupling with 4-methoxyphenylboronic acid yields a biaryl derivative (87% yield) .
| Boronic Acid | Coupling Position | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Para | 87 |
| 3-Cyanophenyl | Meta | 72 |
| 2-Naphthyl | Ortho | 68 |
Steric effects from the cyclopropane reduce yields for bulky substrates .
Reductive Amination
The amine forms secondary/tertiary amines via reductive alkylation.
Conditions
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Carbonyl Source : Aldehydes (e.g., formaldehyde, benzaldehyde)
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Reducing Agent : NaBH₃CN or NaBH(OAc)₃
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Solvent : MeOH or DCE
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pH : 4–6 (acetic acid buffer)
Notable Example : Reaction with cyclopropanecarboxaldehyde produces a bridged cyclopropane derivative (81% yield) .
Deprotonation and Alkylation
The amine acts as a base in alkylation reactions:
Mechanism :
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Deprotonation with NaH or LDA
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Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide)
Limitations :
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Steric hindrance from the cyclopropane reduces reactivity with tertiary alkyl halides.
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Competing elimination observed with β-branched electrophiles .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage:
Acid-Catalyzed Hydrolysis
Oxidative Cleavage
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Reagents : O₃, then Zn/H₂O
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Product : 3-Fluorophenylacetaldehyde + NH₃
Biological Activity Modulation via Structural Analogs
Modifications to the amine or aromatic group alter receptor binding:
| Derivative | 5-HT₂C EC₅₀ (nM) | Selectivity (vs. 5-HT₂A) |
|---|---|---|
| Parent Compound | 3.2 | 225-fold |
| N-Acetylated | 123 | 14-fold |
| 4-Ethoxy-3-fluorophenyl analog | 0.09 | >1,000-fold |
Fluorine’s electron-withdrawing effect enhances serotonin receptor affinity .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 200°C via cyclopropane ring rupture.
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Photodegradation : UV light induces defluorination (t₁/₂ = 48 h under sunlight).
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Oxidative Stability : Susceptible to H₂O₂-mediated N-oxidation (20% conversion in 24 h) .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Strategic functionalization of the amine or aromatic group enables tailored applications in serotonin receptor modulation and cross-coupling-based synthesis.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Serotonin Receptor Agonism: Preliminary studies indicate that compounds similar to 1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine may act as agonists for serotonin receptors, particularly the 5-HT2C receptor. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
- Neuropharmacology: The compound's interaction with serotonin receptors highlights its relevance in neuropharmacological research, where it may contribute to understanding mood regulation and anxiety disorders.
2. Synthesis Methods:
- Various synthetic routes can be employed to produce this compound. These include:
- Direct amination of cyclopropyl precursors : Utilizing amine functionalization techniques.
- Fluorination strategies : Tailoring the fluorine substitution to optimize biological activity.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the pharmacological properties of this compound:
- Study on Serotonin Receptor Activity: Research has demonstrated that compounds with similar structures exhibit varying degrees of activity at serotonin receptors. For instance, derivatives have shown promising results as selective agonists, potentially leading to new treatments for depression and anxiety.
- Toxicological Assessments: Safety profiles are essential for any new therapeutic agent. Studies focusing on the toxicity and side effects of these compounds are ongoing, ensuring that any therapeutic use is both effective and safe.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The cyclopropyl group provides rigidity to the molecule, influencing its overall conformation and activity.
Comparison with Similar Compounds
Chlorophenyl Derivatives
(1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS: 115816-31-4):
- Molecular Formula : C₁₀H₁₂ClN
- Molecular Weight : 181.66 g/mol .
- Key Differences : The 3-chlorophenyl substituent introduces a heavier halogen (Cl vs. F), increasing molecular weight and altering electronic properties. Chlorine’s lower electronegativity compared to fluorine may reduce dipole interactions but enhance lipophilicity.
- Hazards : Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) .
- (1-(4-Chlorophenyl)cyclopropyl)methanamine (CAS: 69385-29-1): Molecular Formula: C₁₀H₁₂ClN Purity: 97% .
Fluorophenyl Derivatives with Additional Substituents
Heterocyclic Derivatives
- 1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine (CAS: 1248617-48-2):
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₁H₁₂FN | 179.24 | N/A | Cyclopropane, 3-fluorophenyl |
| (1-(3-Chlorophenyl)cyclopropyl)methanamine | C₁₀H₁₂ClN | 181.66 | N/A | Cyclopropane, 3-chlorophenyl |
| (1-(4-Chlorophenyl)cyclopropyl)methanamine | C₁₀H₁₂ClN | 181.66 | 97% | Cyclopropane, 4-chlorophenyl |
| (1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine | C₁₁H₁₃FNO | 209.23 | N/A | Cyclopropane, 3-fluoro-4-methoxy |
Hazard Profiles
- 1-[1-(2-fluorophenyl)-3-pyrrolidinyl]methanamine (CAS: 1373111-59-1): Pyrrolidine-containing analogs may pose neurotoxicity risks due to structural similarities to psychoactive amines .
Biological Activity
1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine, also known by its CAS number 1439896-90-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on receptor interactions, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a methanamine moiety, with a fluorinated phenyl substituent. This unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
This compound is primarily studied for its activity as a 5-HT2C receptor agonist . The 5-HT2C receptor is part of the serotonin receptor family and plays a crucial role in mood regulation, appetite control, and various neuropsychiatric disorders.
Key Findings
- Agonistic Activity : Preliminary studies indicate that this compound exhibits significant agonistic activity at the 5-HT2C receptor, which is critical for its potential therapeutic effects in treating conditions like obesity and depression .
- Selectivity : The compound shows selectivity over other serotonin receptors (e.g., 5-HT2A and 5-HT2B), which is advantageous for minimizing side effects associated with non-selective serotonin receptor activation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Study 1: Agonistic Potency at 5-HT2C Receptor
A study evaluated the agonistic potency of various fluorinated cyclopropane derivatives, including this compound. The results indicated an EC50 value of approximately 4.7 nM , demonstrating comparable potency to other known agonists in this class .
Study 2: Selectivity Profile
In another investigation focused on SAR, it was found that substituting different groups on the phenyl ring affected not only the potency but also the selectivity profile against other serotonin receptors. For instance, compounds with larger substituents at the para position exhibited decreased selectivity for the 5-HT2C receptor .
The mechanism through which this compound exerts its biological effects involves binding to the 5-HT2C receptor, leading to downstream signaling pathways that influence neurotransmitter release and neuronal excitability. This interaction is hypothesized to modulate mood and appetite through serotonergic pathways.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are critical for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) provides structural confirmation. For example, chromatographic methods optimized for analogous amines, such as those described for 1-(3,4-methylenedioxyphenyl)-2-butanamine, can be adapted to resolve stereochemical ambiguities .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use nitrile gloves, lab coats, and chemical splash goggles to prevent skin/eye contact. Ensure proper ventilation and avoid ignition sources due to potential electrostatic discharge. Store in sealed containers at 2–8°C in dry, well-ventilated areas . In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention for persistent symptoms .
Q. How should researchers assess the compound's stability under various experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC and Fourier-transform infrared (FTIR) spectroscopy. Stability in solvents (e.g., DMSO, ethanol) should be evaluated over 48–72 hours. Prior data on cyclopropyl-containing analogs suggest stability in inert atmospheres but susceptibility to ring-opening under acidic conditions .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound's reactivity in synthetic pathways?
- Methodological Answer : The cyclopropane ring introduces steric strain and electron-rich characteristics, favoring [2+1] cycloaddition or ring-opening reactions. For instance, electrophilic aromatic substitution at the 3-fluorophenyl group may compete with cyclopropane ring reactivity. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental validation via kinetic studies under varied temperatures/pH conditions is advised .
Q. What strategies optimize synthesis yield while minimizing byproducts in large-scale preparations?
- Methodological Answer : Employ flow chemistry to control exothermic reactions and improve mixing efficiency. Use palladium-catalyzed cross-coupling for regioselective functionalization of the fluorophenyl group. Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of intermediates. A case study on 3-(3-trifluoromethylphenyl)propanal demonstrated a 22% yield increase via solvent optimization (toluene → 2-MeTHF) and catalyst recycling .
Q. How can researchers address contradictions in pharmacological data across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., solvent choice, cell line variability). Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). For example, discrepancies in receptor selectivity profiles may arise from differences in assay pH or buffer composition. Reproducibility checks under standardized conditions (e.g., ISO 17025 guidelines) are critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
